molecular formula C20H20N4O2 B5189858 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine

4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine

Cat. No.: B5189858
M. Wt: 348.4 g/mol
InChI Key: WBBONTQMDJNYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine, also known as PHA-793887, is a small molecule inhibitor of Aurora kinases A and B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are frequently overexpressed in cancer cells. PHA-793887 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine inhibits the activity of Aurora kinases A and B, which are involved in the regulation of cell division. By blocking the activity of these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the DNA damage response pathway, which is important for the repair of damaged DNA in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and docetaxel.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine is its ability to inhibit the activity of Aurora kinases A and B, which are frequently overexpressed in cancer cells. This makes it a promising candidate for the development of new anticancer agents. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

1. Combination therapy: 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine has demonstrated synergy with other anticancer agents, such as paclitaxel and docetaxel. Further studies are needed to determine the optimal combination therapy for different types of cancer.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.
3. Biomarker identification: Biomarkers that can predict the response of cancer cells to this compound need to be identified to improve patient selection and treatment outcomes.
4. Mechanism of resistance: The mechanism of resistance to this compound needs to be studied to develop strategies to overcome resistance and improve treatment outcomes.

Synthesis Methods

4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine can be synthesized using a multistep process that involves the reaction of 4-(4-morpholinylcarbonyl)phenylboronic acid with 4-chloro-1-phthalazinamine, followed by the addition of a methyl group to the phthalazinamine ring. The final product is obtained after several purification steps.

Scientific Research Applications

4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has demonstrated synergy with other anticancer agents, such as paclitaxel and docetaxel. This compound has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.

Properties

IUPAC Name

[4-[(4-methylphthalazin-1-yl)amino]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-17-4-2-3-5-18(17)19(23-22-14)21-16-8-6-15(7-9-16)20(25)24-10-12-26-13-11-24/h2-9H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBONTQMDJNYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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